molecular formula C11H12ClN3O B8015632 3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015632
M. Wt: 237.68 g/mol
InChI Key: AJLMRKMINOGPMP-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 4-chloro-3-methylphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with a suitable base and a halogenated pyrazole to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate undergoes a coupling reaction with 1-methyl-1H-pyrazol-4-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agrochemical applications, it may disrupt essential biological processes in target organisms, leading to their death or inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A precursor in the synthesis of the compound.

    1-methyl-1H-pyrazol-4-amine: Another precursor used in the synthesis.

    2-(4-chloro-3-methylphenoxy)acetohydrazide: A related compound with similar structural features.

Uniqueness

3-(4-chloro-3-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in various research applications.

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-7-5-8(3-4-9(7)12)16-11-10(13)6-15(2)14-11/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLMRKMINOGPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NN(C=C2N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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